(2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone
Description
“(2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone” (CAS 74990-94-6) is a hydrazone derivative featuring a hydroxyphenyl group, a 1-phenylpyrazole moiety, and a phenylhydrazone substituent. This compound is of interest in biochemical and pharmacological research, particularly in studies related to tumor suppression and apoptosis, as it is marketed by Santa Cruz Biotechnology for such applications .
Properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22+ |
InChI Key |
RQZZULLFKBRHPR-YYDJUVGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2O)\C3=CN(N=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol typically involves the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 2-phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone” becomes evident when compared to related pyrazole- and hydrazone-containing compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Its fluorinated analog (C22H17FN4O) may exhibit improved pharmacokinetics due to fluorine’s electronegativity and lipophilicity . The indolinone derivative (C24H18N4O2) shares the hydrazone group but incorporates an additional heterocycle (indolinone), shifting its research focus to physicochemical properties rather than direct bioactivity .
Synthetic Yields and Physical Properties: Compounds 3t and 3u (from ) are synthesized in moderate yields (42–52%) and share similar melting points (93–96°C), suggesting that the pyrazole core contributes to thermal stability .
Biological Relevance: Unlike the structurally simpler phenylhydrazones in (e.g., C16H18N2O), the target compound’s pyrazole and hydroxyphenyl groups likely enhance its interaction with cellular targets, as pyrazole derivatives are known for antimicrobial and anticancer activities .
Functional Group Synergy :
- highlights that combining pyrazole with isoxazole (e.g., in 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide) creates synergistic biological effects . Similarly, the target compound’s hydrazone and hydroxyphenyl groups may act cooperatively in apoptosis pathways .
Biological Activity
The compound (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone is a novel derivative of pyrazole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- SMILES Notation :
C1=CC=C(C=C1)C(=O)N(N=C(C2=CC=CC=C2)C3=NN(C=C3)C=C(C4=CC=CC=C4))C
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with phenylhydrazine and 1-phenyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction yields the target hydrazone product after purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, a series of compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 20 | 62.5 |
| 10c | P. mirabilis | 18 | 250 |
| 10d | B. subtilis | 22 | 31.25 |
These results indicate that the compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro studies have shown that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Studies
One notable case study involved the administration of a pyrazole derivative similar to our compound in a murine model of breast cancer. The treated group showed a marked reduction in tumor size compared to controls, alongside increased levels of apoptotic markers such as cleaved caspase-3 and PARP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone and phenylhydrazine. Key steps include:
-
Reagent Conditions : Use methanol as a solvent under reflux (80–90°C) for 6–8 hours .
-
Purification : Column chromatography (silica gel, VPET/VEA = 3:1 eluent system) yields the product as a yellow solid with 42–88% efficiency .
-
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to phenylhydrazine) and monitor reaction progress via TLC .
Representative Synthesis Data Product : this compound Yield : 64–88% Melting Point : 162–191°C
Q. How should researchers characterize this compound using spectroscopic and spectrometric techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for signals at δ 8.2–8.4 ppm (pyrazole protons), δ 6.8–7.6 ppm (aromatic protons), and δ 10.2 ppm (hydroxyl proton) .
- ¹³C NMR : Key peaks include C=O at ~190 ppm and aromatic carbons at 110–160 ppm .
- HRMS : Confirm molecular formula (e.g., C₂₀H₁₆N₄O₂) with m/z = 344.1274 (calculated) .
- IR Spectroscopy : Detect C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
Advanced Research Questions
Q. What strategies are recommended for resolving conflicting spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Crystallography : Use single-crystal X-ray diffraction (SHELXL ) to resolve ambiguities. For example, crystal packing analysis can clarify tautomeric forms (e.g., enol vs. keto) .
- Case Study : Conflicting ¹H NMR signals in aromatic regions may arise from dynamic exchange processes; variable-temperature NMR can suppress these effects .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
-
Reactivity Studies :
-
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict sites for electrophilic substitution (e.g., nitro-group reduction at pyrazole C4) .
-
Molecular Dynamics : Simulate solvent effects on tautomer stability (e.g., DMSO stabilizes the enol form) .
-
Binding Interactions :
-
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial activity via hydrogen bonding with bacterial enzymes ).
Key Computational Parameters Software : Gaussian 16, AutoDock Vina Basis Set : 6-31G(d) for geometry optimization Docking Score Threshold : ≤ -7.0 kcal/mol
Q. What experimental designs are effective for analyzing the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays :
- MIC Testing : Use broth microdilution (concentration range: 1–256 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (IC₅₀ > 50 µM preferred) .
- Apoptosis Studies :
- Flow Cytometry : Assess caspase-3 activation in cancer cells treated with 10–100 µM compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Methodological Answer :
- Root-Cause Analysis :
- Reagent Purity : Trace water in solvents can reduce yields; use molecular sieves for anhydrous conditions .
- Isomerization : Check for E/Z isomerism in hydrazone derivatives via NOESY NMR .
- Reproducibility : Standardize reaction parameters (e.g., ramp rates during reflux) and validate HRMS calibration .
Structural and Functional Insights
Q. What crystallographic techniques are critical for determining the compound’s solid-state conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
